molecular formula C17H15N3O4 B7734552 2-(4-methoxyphenoxy)-N'-(2-oxoindol-3-yl)acetohydrazide

2-(4-methoxyphenoxy)-N'-(2-oxoindol-3-yl)acetohydrazide

Cat. No.: B7734552
M. Wt: 325.32 g/mol
InChI Key: FHOCJMGYINJIIS-UHFFFAOYSA-N
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Description

2-(4-methoxyphenoxy)-N’-(2-oxoindol-3-yl)acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a methoxyphenoxy group, an indole moiety, and an acetohydrazide linkage, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenoxy)-N’-(2-oxoindol-3-yl)acetohydrazide typically involves multiple steps:

    Formation of the 4-methoxyphenoxy group: This step involves the reaction of 4-methoxyphenol with an appropriate halogenated compound to introduce the phenoxy group.

    Synthesis of the indole moiety: The indole structure is synthesized through Fischer indole synthesis or other suitable methods.

    Coupling reaction: The final step involves coupling the 4-methoxyphenoxy group with the indole moiety using acetohydrazide as a linker. This step often requires specific catalysts and reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to scale up the process. This includes:

    Optimization of reaction conditions: Temperature, pressure, and solvent choice are optimized for large-scale production.

    Catalyst selection: Efficient and cost-effective catalysts are chosen to enhance reaction rates and yields.

    Purification techniques: Advanced purification methods such as recrystallization, chromatography, and distillation are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenoxy)-N’-(2-oxoindol-3-yl)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated compounds in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-methoxyphenoxy)-N’-(2-oxoindol-3-yl)acetohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenoxy)-N’-(2-oxoindol-3-yl)acetohydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways, metabolic processes, or gene expression, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methoxyphenoxy)-N’-(2-oxoindol-3-yl)acetohydrazide analogs: Compounds with slight modifications in the methoxyphenoxy or indole moieties.

    Other indole derivatives: Compounds containing the indole structure but different functional groups.

Uniqueness

2-(4-methoxyphenoxy)-N’-(2-oxoindol-3-yl)acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(4-methoxyphenoxy)-N'-(2-oxoindol-3-yl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c1-23-11-6-8-12(9-7-11)24-10-15(21)19-20-16-13-4-2-3-5-14(13)18-17(16)22/h2-9H,10H2,1H3,(H,19,21)(H,18,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHOCJMGYINJIIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NNC2=C3C=CC=CC3=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)OCC(=O)NNC2=C3C=CC=CC3=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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